molecular formula C10H20O6 B1584719 2,3,4,6-Tetramethyl-D-glucose CAS No. 7506-68-5

2,3,4,6-Tetramethyl-D-glucose

Cat. No.: B1584719
CAS No.: 7506-68-5
M. Wt: 236.26 g/mol
InChI Key: AQWPITGEZPPXTJ-UHFFFAOYSA-N
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Description

Significance of Methylation in Glycosidic Linkage Analysis

Methylation analysis, also known as glycosyl linkage analysis, is a powerful and widely used technique for determining the structure of oligosaccharides and polysaccharides. nih.gov The fundamental principle of this method is to methylate all free hydroxyl groups on a polysaccharide chain. This process, known as permethylation, converts the hydroxyl groups into more stable methyl ethers.

The permethylated polysaccharide is then subjected to acid hydrolysis, which cleaves the glycosidic bonds that link the monosaccharide units together. This hydrolysis step breaks the larger carbohydrate into its constituent monosaccharide derivatives. The hydroxyl groups that were originally involved in glycosidic linkages or in the ring structure are not methylated and become free hydroxyls after hydrolysis. In contrast, the hydroxyl groups that were originally free in the polysaccharide remain as methyl ethers.

These resulting partially methylated monosaccharides are then typically reduced and acetylated to form partially methylated alditol acetates (PMAAs). mdpi.com These derivatives are volatile and can be readily separated and identified using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com By identifying the specific positions of the methyl ethers on each monosaccharide derivative, scientists can deduce which positions were involved in glycosidic linkages in the original polysaccharide, thus piecing together its complex branching structure. nih.gov Several methods exist for methylation, including the Haworth method, which uses dimethyl sulfate (B86663) and sodium hydroxide (B78521), and the Purdie method, which employs methyl iodide and silver oxide. drugfuture.comwikipedia.orgbyjus.comwikipedia.org

Overview of D-Glucose Derivatives in Structural Elucidation

D-glucose is the most abundant monosaccharide and a fundamental building block of numerous vital polysaccharides, including starch and cellulose (B213188). nih.gov Consequently, derivatives of D-glucose are central to the structural elucidation of these polymers. nih.gov When a glucan (a polysaccharide made of glucose units) is subjected to methylation analysis, a variety of methylated glucose derivatives can be produced, depending on the linkages present in the original molecule.

For instance, a glucose unit linked within a chain at positions 1 and 4 would yield 2,3,6-tri-O-methyl-D-glucose after methylation and hydrolysis. A branch point at positions 1, 4, and 6 would result in a di-O-methyl-D-glucose derivative. The identification and quantification of these various partially methylated derivatives allow researchers to reconstruct the intricate architecture of the parent polysaccharide. rsc.org The use of radiolabeled glucose derivatives has also been instrumental in tracing metabolic pathways and understanding glucose transport and utilization in biological systems. nih.gov

Contextual Role of 2,3,4,6-Tetramethyl-D-glucose in Analytical Methodologies

Within the suite of methylated glucose derivatives, this compound holds a unique and critical role. This specific compound is generated from the non-reducing terminal ends of a glucose polymer chain. vaia.comdalalinstitute.com In a polysaccharide, the non-reducing end glucose unit has a free hydroxyl group at every position except for the one involved in the glycosidic bond (typically C-1). During permethylation, the hydroxyl groups at positions 2, 3, 4, and 6 are all methylated. Upon hydrolysis of the polysaccharide, this terminal unit is released as this compound. rsc.org

The identification and, crucially, the quantification of this compound is the basis of the "end-group assay" method for determining the average chain length of a polysaccharide. rsc.orgrsc.org By comparing the molar quantity of the tetramethylated derivative (representing the chain ends) to the quantities of the trimethylated and dimethylated derivatives (representing the internal and branch point units, respectively), scientists can calculate the degree of polymerization and the degree of branching of the polysaccharide. rsc.org

Analytical methods such as partition chromatography on silica (B1680970) gel columns have been developed to effectively separate this compound from other methylated glucose derivatives like 2,3,6-trimethyl glucose, allowing for its accurate quantification even on a small scale. rsc.orgrsc.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₀O₆ nih.gov
Molecular Weight 236.26 g/mol nih.gov
IUPAC Name (3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol nih.gov
CAS Number 7506-68-5 guidechem.com
Appearance Crystalline solid orgsyn.org
Melting Point 90-93°C (recrystallized once); 98°C (after five recrystallizations) orgsyn.org
Specific Rotation [α]D +81.3° (c=4 in water, equilibrated) orgsyn.org
Refractive Index (nD20) 1.4445 (α,β mixture) orgsyn.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWPITGEZPPXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C(C(C(C(O1)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7506-68-5
Record name 2,4,6-Tetramethyl-D-glucose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Historical Development of Alkylation Methodologies for Carbohydrates

Early Contributions to Carbohydrate Methylation (e.g., Purdie, Irvine, Haworth)

The foundational work on carbohydrate methylation was laid in the early 20th century by several key figures.

Thomas Purdie and James Irvine: In 1903, Thomas Purdie and James C. Irvine published their work on the alkylation of sugars. wikipedia.orgdrugfuture.comscispace.com Their method, now known as the Purdie methylation, involved the exhaustive methylation of methyl glycosides by repeatedly treating them with methyl iodide and silver oxide. drugfuture.combyjus.com The resulting pentamethyl ether was then hydrolyzed with dilute acid to yield a free anomeric hydroxyl group. drugfuture.com While effective, this method often required multiple repetitions to achieve complete methylation. nih.gov The solubility of the sugar in organic solvents was observed to increase as methylation progressed. zenodo.org

Walter Norman Haworth: In 1915, Walter Norman Haworth introduced a new method for preparing alkylated sugars. wikipedia.orgdrugfuture.com The Haworth methylation utilized dimethyl sulfate (B86663) and a 30% aqueous solution of sodium hydroxide (B78521). drugfuture.com This approach was more cost-effective than the Purdie method but could be time-consuming and result in lower yields. wikipedia.org The Haworth method was significant in that it could methylate both the hemiacetal and alcoholic hydroxyl groups of a sugar. dokumen.pub His work on methylation was instrumental in clarifying the ring structures of sugars, leading to the development of the Haworth projection, a common way to represent the three-dimensional structure of sugars. nih.govwikipedia.org For his investigations into carbohydrates and vitamin C, Haworth was awarded the Nobel Prize in Chemistry in 1937. wikipedia.org

These early methods, despite their limitations, were pivotal. They provided chemists with the first reliable means to systematically derivatize carbohydrates, paving the way for detailed structural analysis of disaccharides and polysaccharides. wikipedia.orgwikipedia.org

Evolution of Alkylation Reagents and Conditions

The initial methods of Purdie and Haworth, while groundbreaking, had drawbacks such as the need for repeated steps, the use of harsh conditions, or incomplete methylation. numberanalytics.comnih.gov This spurred the evolution of new reagents and reaction conditions to improve efficiency and yield.

A significant improvement came from the use of polar aprotic solvents. In the 1950s, Richard Kuhn and his colleagues demonstrated that conducting the Purdie methylation (using methyl iodide) in N,N-dimethylformamide (DMF) improved the reaction, though it still often resulted in partially methylated products. nih.govscielo.br

The next major leap came with the development of stronger base systems. In 1964, Sen-itiroh Hakomori introduced a one-step permethylation method using sodium methylsulfinyl carbanion (dimsyl sodium) as a strong base in dimethyl sulfoxide (B87167) (DMSO), with methyl iodide as the methylating agent. scispace.comnih.govresearchgate.net The Hakomori method proved superior for achieving complete methylation, especially for complex carbohydrates, and became the procedure of choice for many years. nih.govnih.gov However, the preparation of the dimsyl reagent is laborious and requires strict anhydrous and oxygen-free conditions. researchgate.net

A further refinement was introduced by Ionel Ciucanu and F. Kerek in 1984. Their method involves using powdered sodium hydroxide in DMSO with methyl iodide. numberanalytics.comnih.gov This approach is simpler, faster (often complete in minutes), and avoids the hazardous preparation of the dimsyl reagent, making it a highly popular and efficient method for permethylation today. numberanalytics.comresearchgate.net

More recent developments have explored various catalytic systems to achieve regioselective alkylation, allowing for the protection of specific hydroxyl groups. These include methods using diarylborinic acid derivatives or inexpensive metal ion catalysts like tin(II) chloride and copper(II) chloride to control which hydroxyl group is alkylated. acs.orgacs.org Another approach involves rhodium(II)-catalyzed carbenoid insertion, which represents a very mild alkylation method. nih.gov

The evolution of these reagents is summarized in the table below.

Method/Reagent SystemKey ReagentsSolventKey Advantages/Disadvantages
Purdie Methylation Methyl iodide, Silver(I) oxideMethanol (B129727), later DMFMild conditions; often incomplete, requiring repetition. wikipedia.orgdrugfuture.comnih.gov
Haworth Methylation Dimethyl sulfate, Sodium hydroxideWaterCost-effective; can be slow, with lower yields. wikipedia.orgwikipedia.orgdrugfuture.com
Kuhn Modification Methyl iodide, Silver(I) oxideN,N-Dimethylformamide (DMF)Improved solubility; still often incomplete. nih.govscielo.br
Hakomori Method Methyl iodide, Dimsyl sodiumDimethyl sulfoxide (DMSO)High efficiency, one-step; base is difficult to prepare. nih.govnih.govresearchgate.net
Ciucanu Method Methyl iodide, Sodium hydroxide (powder)Dimethyl sulfoxide (DMSO)Simple, rapid, high yield, clean reaction. numberanalytics.comnih.govresearchgate.net

Emergence of Permethylation Techniques for Structural Studies

Permethylation, or the complete methylation of all hydroxyl and N-H groups in a carbohydrate, became a critical technique for the structural elucidation of oligosaccharides and polysaccharides. numberanalytics.com The primary goal of permethylation in structural analysis is to convert the polar carbohydrate into a more hydrophobic and volatile derivative suitable for analysis by gas chromatography-mass spectrometry (GC-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). numberanalytics.comnih.govnih.gov

The process of methylation linkage analysis typically involves several steps:

Permethylation : All free hydroxyl groups are converted to methyl ethers. nih.gov

Hydrolysis : The permethylated polysaccharide is hydrolyzed, breaking the glycosidic bonds and generating partially methylated monosaccharides. scispace.com

Reduction and Acetylation : The partially methylated monosaccharides are reduced to their corresponding alditols and then acetylated. This creates partially methylated alditol acetates (PMAAs). nih.govscispace.com

Analysis : The resulting PMAAs are separated and identified using GC-MS. nih.gov

The original positions of the glycosidic linkages are revealed by the locations of the acetyl groups on the alditol acetates, as these correspond to the hydroxyl groups that were not methylated in the first step because they were involved in linking the sugar residues together. nih.govresearchgate.net For instance, the hydrolysis of permethylated maltose (B56501), followed by this procedure, yields 2,3,4,6-tetramethyl-D-glucose and 2,3,5,6-tetramethyl-D-gluconic acid (after an initial oxidation step), indicating an α-1,4 glycosidic linkage. aklectures.com

The completeness of the initial permethylation step is crucial for accurate results, and the development of robust methods like the Hakomori and Ciucanu techniques has been essential for the reliability of linkage analysis. nih.govscispace.com The enhanced stability and volatility of permethylated glycans also significantly improve their sensitivity in mass spectrometry, facilitating detailed analysis of linkage, branching, and composition of complex carbohydrates. numberanalytics.comnih.gov

Synthetic Pathways and Preparation Strategies for 2,3,4,6 Tetramethyl D Glucose

Isolation and Purification Techniques Post-Synthesis or Hydrolysis

Following the synthesis or hydrolysis from a larger methylated polysaccharide, a multi-step process is required to isolate and purify 2,3,4,6-Tetramethyl-D-glucose. The specific techniques employed depend on the synthetic route and the nature of the impurities present.

A common initial step after acid hydrolysis of the intermediate tetramethylmethylglucoside is solvent extraction. orgsyn.org The aqueous acidic reaction mixture is repeatedly extracted with an organic solvent, typically chloroform, to transfer the desired product into the organic phase, leaving water-soluble impurities like sodium sulfate (B86663) behind. orgsyn.org The combined organic extracts are then washed and dried, often using anhydrous sodium sulfate. orgsyn.orgiu.edu

For decolorization and removal of minor impurities, activated carbon, such as Norit, is frequently added to the solution. orgsyn.org The mixture is then filtered to remove the carbon and any adsorbed impurities. orgsyn.org The solvent is subsequently removed from the filtrate, usually by distillation under reduced pressure, which yields a crude, often syrupy product. orgsyn.orgiu.edu

Crystallization is a crucial final step for obtaining the pure compound. The crude syrup is treated with a non-polar solvent, such as petroleum ether (boiling point range 30-60°C), and shaken to induce crystallization. orgsyn.org Cooling the mixture, for example in an ice bath, enhances the crystal yield. orgsyn.org The resulting crystals are collected by filtration, washed with a small amount of cold petroleum ether to remove residual soluble impurities, and then dried under vacuum, often over a desiccant like calcium chloride. orgsyn.org

For products that require higher purity, recrystallization is performed. This can be achieved by dissolving the crystals in a solvent mixture, for instance, petroleum ether containing a small percentage of anhydrous ether, and allowing the compound to slowly recrystallize, often using a continuous extractor for efficiency. orgsyn.org In some cases, particularly after hydrolysis of polysaccharides, purification may involve column chromatography on silica (B1680970) gel or cellulose (B213188). cdnsciencepub.commdpi.com

Fundamental Role in Polysaccharide Structural Elucidation: Methylation Analysis

Principle of Methylation Analysis for Glycosidic Linkage Determination

The underlying principle of methylation analysis is to chemically label the free hydroxyl groups of a polysaccharide with stable methyl ether groups. nih.gov Subsequent cleavage of the glycosidic bonds yields partially methylated monosaccharides. The positions of the newly formed free hydroxyl groups directly correspond to the points of original glycosidic linkage. nih.govscispace.com

Following permethylation, the polysaccharide is subjected to acid hydrolysis to break the glycosidic linkages between the sugar residues. researchgate.netscispace.com This process releases a mixture of partially methylated monosaccharides. nih.govresearchgate.net The choice of acid and hydrolysis conditions, such as using trifluoroacetic acid (TFA), is critical to ensure complete cleavage of glycosidic bonds without degrading the resulting methylated monomers. mdpi.comnih.gov The positions that were originally involved in linkages are now marked by free hydroxyl groups. scispace.com

The resulting mixture of partially methylated monosaccharides is not suitable for direct analysis by gas chromatography (GC). Therefore, these products are further derivatized to increase their volatility. nih.gov A common procedure involves the reduction of the monosaccharides to their corresponding alditols, followed by acetylation of the newly formed and any pre-existing free hydroxyl groups. researchgate.netuga.edu This creates partially methylated alditol acetates (PMAAs), which are volatile and can be readily separated and identified by gas chromatography-mass spectrometry (GC-MS). amazonaws.comuga.edu

Identification of 2,3,4,6-Tetramethyl-D-glucose as a Non-Reducing End-Group Indicator

The power of methylation analysis lies in the ability to identify the specific partially methylated monosaccharides produced. Among these, this compound plays a unique and informative role.

The identification of this compound in the final mixture of PMAAs is unequivocal proof of a non-reducing terminal D-glucose unit in the original polysaccharide. vaia.comcabidigitallibrary.org In a non-reducing end-group, the hydroxyl groups at positions C-2, C-3, C-4, and C-6 are all free and available for methylation. The anomeric carbon (C-1) is involved in the glycosidic bond within the chain. Upon hydrolysis, the C-1 and C-5 hydroxyls form the ring structure, but after reduction and acetylation, the resulting alditol acetate (B1210297) will have methyl groups at positions 2, 3, 4, and 6. The presence of other partially methylated glucose derivatives indicates internal or branch-point residues. For instance, the detection of 2,3,6-trimethyl-D-glucose would signify a glucose unit that was linked through its C-4 position.

Table 1: Interpretation of Methylation Patterns of D-Glucose Residues

Methylated Glucose Derivative IdentifiedOriginal Position of Glycosidic Linkage(s)Interpretation
2,3,4,6-Tetra-O-methyl-D-glucoseNone (C-1 involved in linkage)Non-reducing terminal residue
2,3,6-Tri-O-methyl-D-glucoseC-4Internally located, 1,4-linked residue
2,3,4-Tri-O-methyl-D-glucoseC-6Internally located, 1,6-linked residue
2,4,6-Tri-O-methyl-D-glucoseC-3Internally located, 1,3-linked residue
2,4-Di-O-methyl-D-glucoseC-3 and C-6Branch point residue

Methylation analysis can also provide quantitative data on the relative proportions of different linkages within a polysaccharide. amazonaws.com By measuring the peak areas of the different PMAAs in the gas chromatogram, it is possible to determine the molar ratio of terminal residues to internal and branch-point residues. vaia.com The ratio of this compound to other methylated glucose derivatives can be used to estimate the average chain length or degree of polymerization of the polysaccharide. A higher ratio of terminal to internal residues suggests a shorter average chain length or a highly branched structure. For truly accurate quantification, response factors for each PMAA, often determined using a flame ionization detector (FID), should be applied to correct for differences in detector response. amazonaws.comnih.gov

Application in Investigating Polysaccharide Branching and Chain Architecture

Methylation analysis is a robust method for determining the structure of polysaccharides, including their degree of branching. msu.edumsu.edu The process involves the complete methylation of all free hydroxyl groups within a polysaccharide. Subsequently, the polysaccharide is hydrolyzed, breaking the glycosidic bonds and yielding a mixture of partially methylated monosaccharides. The identification of these methylated sugars reveals the original positions of the linkages.

In this context, this compound plays a unique and crucial role. Its presence in the final hydrolysate signifies a non-reducing terminal glucose unit. msu.eduwur.nl This is because all its hydroxyl groups (at positions 2, 3, 4, and 6) were free and available for methylation, indicating that this glucose residue was located at the end of a polysaccharide chain and not involved in linking to other sugar units.

Conversely, glucose units within the linear chain of a polysaccharide, linked, for example, by (1→4) glycosidic bonds, will yield 2,3,6-tri-O-methylglucose after methylation and hydrolysis. msu.edu Branch points in the polysaccharide are identified by the presence of dimethylated glucose derivatives, such as 2,3-di-O-methylglucose, which indicates a branch at the C-6 position in a (1→4)-linked chain. msu.edu

The relative molar ratio of these methylated glucose derivatives provides a quantitative measure of the polysaccharide's architecture. Specifically, the ratio of this compound to other methylated sugars allows for the calculation of the average chain length and the degree of branching. wur.nl For instance, a higher proportion of the tetramethylated glucose suggests shorter average chain lengths. msu.edu

Table 1: Interpreting Methylated Glucose Derivatives in Polysaccharide Analysis

Methylated Glucose DerivativeCorresponding Structural Feature in the Polysaccharide
2,3,4,6-Tetra-O-methyl-D-glucoseNon-reducing terminal glucose unit
2,3,6-Tri-O-methyl-D-glucose(1→4)-linked glucose unit within a linear chain
2,3-Di-O-methyl-D-glucose(1→4, 1→6)-linked glucose unit at a branch point

This table illustrates how the identification of different methylated glucose molecules after methylation analysis corresponds to specific structural roles of the glucose units within the original polysaccharide.

Structural Determination of Complex Oligosaccharides and Glycans

The principles of methylation analysis, with this compound as a key indicator, extend to the structural elucidation of more complex oligosaccharides and glycans. nih.govrsc.orgnih.gov Glycans, which are oligosaccharide chains attached to proteins or lipids, often exhibit intricate branching patterns that are essential to their biological function. mdpi.comthermofisher.com

In the analysis of N-linked glycans, for example, the identification of 2,3,4,6-Tetra-O-methyl-D-glucose would signify the terminal, non-reducing end of a glycan branch. The presence and quantity of other partially methylated monosaccharides would then map out the internal linkages and branching points of the entire glycan structure. nih.gov

Researchers have utilized these techniques to characterize a wide array of complex carbohydrates. For instance, in the study of a galactomannan (B225805) from Crotalaria mucronata seeds, the identification of 2,3,4,6-tetramethyl-D-galactose, alongside other methylated sugars like 2,3,6-trimethyl-D-glucose and 2,3-di-O-methyl-D-mannose, was instrumental in piecing together its branched structure. researchgate.net Similarly, the analysis of oligosaccharides synthesized from maltose (B56501) by Escherichia coli revealed 2,3,4,6-tetramethyl glucose and 2,3,6-trimethyl glucose, indicating unbranched chains. rsc.org

The separation and quantification of these methylated derivatives are often achieved using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). rsc.orgnih.govtandfonline.com These methods allow for the precise identification and measurement of each methylated sugar, including this compound, providing the detailed data necessary to reconstruct the architecture of the original oligosaccharide or glycan. rsc.orgresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation of 2,3,4,6-Tetramethyl-D-glucose from complex mixtures of other methylated sugars. The choice of technique depends on the specific analytical goal, whether it be identification, quantification, or preparative separation.

Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Alditol Acetates of Methylated Sugars

Gas-Liquid Chromatography (GLC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of methylated sugars, including this compound. scispace.comtaylorandfrancis.com To make the sugars volatile for GC analysis, they are first converted into their alditol acetate (B1210297) derivatives. cohlife.org This derivatization process involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl groups. cohlife.org This procedure yields a single, stable peak for each sugar, simplifying the chromatogram. cohlife.orgrestek.com

The alditol acetate of this compound, formally named 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol, serves as a crucial reference compound in methylation analysis. scispace.com Its retention time is often used as a standard against which other partially methylated alditol acetates are compared. scispace.com For instance, on a column containing 3% (w/w) of ECNSS-M on Gas Chrom Q at 180°C, this derivative is well-separated from other methylated sugars. scispace.com The replacement of a methoxyl group with an acetoxyl group significantly increases the retention time, allowing for clear separation of tetra-, tri-, and di-O-methyl hexitol (B1215160) acetates. scispace.com

GC-MS analysis provides not only retention time data for identification but also mass spectral fragmentation patterns that confirm the structure of the methylated sugar. The mass spectrum of the alditol acetate derivative of this compound exhibits characteristic fragment ions that are used for its unambiguous identification. iaea.org

Table 1: GC-MS Analysis of Alditols Derived from Methylated Polysaccharide

Methylated Sugar Relative Molar Ratio Linkages Primary Mass Fragment (m/z)
2,3,4,6-tetramethyl-1,5-di-O-acetyl-glucitol 0.06 Glc(1- 43, 71, 87, 129, 161

Data sourced from a study on polysaccharides from Tremella fuciformis. iaea.org

High-Performance Liquid Chromatography (HPLC) of Related Sugar Derivatives

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of methylated glucose derivatives, often without the need for the extensive derivatization required for GC. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly useful for the separation and purification of partially methylated glucose derivatives. nih.gov

For enhanced detection, especially with UV detectors, sugars can be derivatized with a chromophore. clemson.edu A common method involves derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP). plos.org This reaction targets the reducing end of the sugar, forming a PMP-sugar derivative that strongly absorbs UV light, allowing for sensitive detection. plos.orgnih.gov The separation of these PMP derivatives is typically achieved on a C18 column. clemson.edu The specific elution conditions, such as the mobile phase composition (e.g., acetonitrile (B52724) and a phosphate (B84403) buffer), can be optimized to achieve baseline separation of various sugar derivatives. nih.gov

The choice between different HPLC columns, such as C18 or amide columns, depends on the nature of the analytes. While C18 columns are effective for separating derivatized sugars like PMP-glucose, amide columns can be used for the separation of underivatized sugars. clemson.edu

Partition Chromatography on Silica-Water Columns for Quantitative Separation

Partition chromatography on silica-water columns is a classic and effective method for the quantitative separation of mixtures of methylated sugars, including 2,3,4,6-tetramethyl glucose. rsc.orgcdnsciencepub.com This technique operates on the principle of liquid-liquid partition, where the components of a mixture are separated based on their differential partitioning between a stationary liquid phase (water adsorbed onto the silica (B1680970) gel) and a mobile liquid phase (an organic solvent). scribd.com

This method allows for the efficient separation of fully methylated sugars, like 2,3,4,6-tetramethyl glucose, from partially methylated ones such as trimethyl and dimethyl glucoses. rsc.org The high resolving power of silica gel columns makes them comparable to cellulose (B213188) chromatography but with the advantage of faster separation times. cdnsciencepub.com The separated fractions can be collected and quantified, providing a detailed analysis of the methylated sugar composition in a sample, which is crucial for determining the structure of complex carbohydrates. rsc.orgrsc.org

Paper Chromatography (PC) for Identification and Relative Migration (Rg values)

Paper chromatography (PC) is a foundational technique for the identification of methylated sugars. scribd.com It separates compounds based on their differential partitioning between a stationary phase (water held in the cellulose fibers of the paper) and a mobile phase (a developing solvent). The mobility of a compound is expressed as its Rf value, or more commonly for sugars, as an Rg value, which is its migration relative to a standard, typically 2,3,4,6-tetra-O-methyl-α-D-glucose.

The Rg value is a characteristic property of a specific methylated sugar in a given solvent system. For instance, in different solvent systems, this compound will have distinct Rg values, allowing for its identification in a mixture. This technique is particularly effective in separating isomers, such as 2,4,6-tri-O-methyl-D-glucose from the 2,3,6-isomer. scribd.com While largely replaced by more modern techniques for quantitative analysis, PC remains a valuable tool for initial identification and for providing corroborative evidence of structure. scribd.comcdnsciencepub.com

Spectroscopic Identification and Structural Analysis

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton and proton environments within a molecule. iosrjournals.org Both ¹H and ¹³C NMR are used for the structural confirmation of this compound. iosrjournals.org

In ¹H NMR, the chemical shifts, coupling constants, and integration of the signals provide information about the number and connectivity of protons. For this compound, the spectrum would show distinct signals for the anomeric proton, the protons on the pyranose ring, the methoxy (B1213986) protons, and the protons on the C6 carbon.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. libretexts.org The chemical shift of each carbon is indicative of its chemical environment (e.g., whether it is part of a C-O, C-C, or methoxy group). bhu.ac.in The proton-decoupled ¹³C NMR spectrum of this compound will show distinct singlets for each of its ten carbon atoms, confirming the presence of the four methyl groups and the six carbons of the glucose ring. libretexts.org Advanced NMR techniques, such as DEPT, COSY, HSQC, and HMBC, can be employed to definitively assign all proton and carbon signals and confirm the precise structure and stereochemistry of the molecule. iosrjournals.org

Table 2: Theoretical ¹³C NMR Chemical Shifts for D-Glucose

Carbon Chemical Shift (δ)
C1 92.1375
C2 72.9877
C3 72.2516
C4 71.8865
C5 70.4292
C6 61.0899

Note: These are reference values for unsubstituted D-glucose. The chemical shifts for this compound will be different due to the presence of the methyl groups, but the general pattern provides a basis for spectral interpretation. iosrjournals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal technique for the structural elucidation of this compound by identifying its constituent functional groups. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its core structure and the specific methylation pattern. Unlike its parent molecule, D-glucose, the spectrum of this compound is distinguished by the prominent signals corresponding to C-H and C-O bonds within the methyl and methoxy groups, and a notable change in the hydroxyl (O-H) stretching region.

Key vibrational modes and their corresponding wavenumbers are summarized in the table below. The C-O stretching vibrations from the ether linkages (methoxy groups) and the pyranose ring are typically strong and appear in the 1150-1050 cm⁻¹ region. The C-H stretching vibrations of the methyl groups are observed around 2930-2830 cm⁻¹, while bending vibrations for these groups appear at lower wavenumbers. The combination of these spectral features provides a unique fingerprint for this compound, allowing for its unambiguous identification.

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
O-H (anomeric)Stretching3600-3200Medium-Broad
C-H (methyl)Stretching2930-2830Strong
C-O (ether & ring)Stretching1150-1050Strong
C-H (methyl)Bending1450-1375Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the structural details of this compound through fragmentation analysis. The compound has a molecular formula of C₁₀H₂₀O₆ and a calculated molecular weight of approximately 236.26 g/mol . scbt.comnih.gov The monoisotopic mass is 236.12598835 Da. nih.govguidechem.com

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak at m/z 236 may be observed, though it can be of low abundance due to the molecule's instability under EI conditions. The fragmentation pattern is highly informative for confirming the positions of the methyl groups. The fragmentation of methylated carbohydrates is a complex process, often involving multiple parallel pathways. nih.gov The primary fragmentation pathways for this compound are initiated by cleavage of the C-C and C-O bonds of the pyranose ring.

Key fragmentation events include the loss of methoxy (·OCH₃) and methoxymethyl (·CH₂OCH₃) radicals. The cleavage adjacent to the ring oxygen and subsequent rearrangement reactions lead to the formation of characteristic oxonium ions. For instance, the loss of the C-6 methoxymethyl group is a common pathway in similarly structured methylated sugars. aip.org The resulting fragment ions provide a signature pattern that confirms the tetramethylated structure.

The table below lists some of the expected and significant fragment ions in the mass spectrum of this compound. The relative abundance of these ions can vary depending on the ionization method (e.g., EI, CI, ESI) and the instrument parameters.

m/z Value Proposed Fragment Ion Neutral Loss
205[M - OCH₃]⁺·OCH₃
204[M - CH₃OH]⁺˙CH₃OH
191[M - CH₂OCH₃]⁺·CH₂OCH₃
101[C₄H₅O(OCH₃)]⁺C₄H₁₀O₄
88[CH(OCH₃)CH(OCH₃)]⁺˙C₆H₁₂O₄
71[C₃H₃O(OCH₃)]⁺C₅H₁₀O₄
45[CH₂OCH₃]⁺C₉H₁₇O₅

Utilization as an Analytical Standard and Reference Material

This compound serves as a crucial analytical standard and reference material in carbohydrate chemistry, particularly in the structural analysis of polysaccharides and glycoconjugates. cymitquimica.comfishersci.com Its high purity and well-defined chemical structure make it an ideal compound for calibrating analytical instruments and validating methodologies.

One of its primary applications is in methylation analysis, a classical and powerful technique for determining the linkage positions in complex carbohydrates. In this method, a polysaccharide is fully methylated, hydrolyzed into its constituent methylated monosaccharides, and then analyzed, typically by gas chromatography-mass spectrometry (GC-MS). This compound is used as an authentic standard to identify the presence of non-reducing terminal glucose residues in the original polysaccharide. By comparing the retention time and mass spectrum of an unknown peak in the sample chromatogram to that of the pure standard, analysts can confirm the identity and quantify the amount of these terminal units.

Furthermore, it is used in the development and validation of various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the separation and analysis of sugars. nih.gov Its availability as a certified reference material (CRM) from various chemical suppliers ensures consistency and comparability of analytical results across different laboratories. cymitquimica.comfishersci.com The compound is also employed in research settings to study enzyme specificity and in the chemical synthesis of more complex carbohydrate-based molecules.

Chemical Reactivity and Derivatives of 2,3,4,6 Tetramethyl D Glucose

Acetylation Reactions Leading to 1-O-Acetyl-tetra-O-methyl-D-glucopyranoses

The free hydroxyl group at the anomeric center (C1) of 2,3,4,6-tetramethyl-D-glucose can be readily acetylated to form 1-O-acetyl-tetra-O-methyl-D-glucopyranoses. This reaction is analogous to the acetylation of other unprotected monosaccharides. Typically, the acetylation is carried out using acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270). mdpi.com The base acts as a catalyst and also neutralizes the acetic acid byproduct.

The mechanism involves the nucleophilic attack of the anomeric hydroxyl group on the carbonyl carbon of acetic anhydride. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses to yield the acetylated product and an acetate (B1210297) ion. The reaction is generally efficient and proceeds under mild conditions. While specific protocols for the acetylation of this compound are not extensively detailed in the provided search results, the well-established methods for the acetylation of similar carbohydrate derivatives, such as methyl α-D-glucopyranoside, provide a reliable framework for this transformation. mdpi.com In such reactions, a cold mixture of the carbohydrate and pyridine is treated with acetic anhydride and stirred overnight to achieve a high yield of the acetylated product. mdpi.com

It is also noteworthy that deacetylation at the anomeric position of fully acetylated glucose derivatives can be achieved selectively, highlighting the unique reactivity of this position. For instance, the deacetylation of β-D-glucose pentaacetate using a Lewis acid can yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. mdpi.comnih.gov This demonstrates the possibility of manipulating the acetyl group at the anomeric center, which is a key aspect of carbohydrate chemistry.

Anomeric Interconversion and Hydrolysis Kinetics of Derivatives

In solution, this compound, like other monosaccharides, can exist as an equilibrium mixture of its α and β anomers. This process of interconversion between the anomers is known as mutarotation and proceeds through an open-chain aldehyde form. libretexts.org The equilibrium is established via the opening of the pyranose ring to the aldehyde, followed by re-cyclization to form either the α or β anomer. nih.gov The rate of mutarotation is influenced by factors such as temperature, pH, and the presence of catalysts. researchgate.net For D-glucose in an aqueous solution, the equilibrium mixture consists of approximately 36% of the α-anomer and 64% of the β-anomer. libretexts.org

The glycosidic bond in derivatives of this compound, such as methyl glycosides, is susceptible to hydrolysis, particularly under acidic conditions. The hydrolysis of the glycosidic linkage regenerates the free sugar and the corresponding alcohol. The kinetics of hydrolysis of glycosides have been investigated, and the reaction typically follows first-order kinetics. nih.gov The rate of hydrolysis is dependent on the nature of the aglycone and the stereochemistry of the anomeric center.

Formation of Methyl Glycosides (e.g., Methyl 2,3,4,6-Tetramethyl-α-D-glucoside)

The reaction of this compound with an alcohol, such as methanol (B129727), in the presence of an acid catalyst leads to the formation of a methyl glycoside. This reaction involves the substitution of the anomeric hydroxyl group with a methoxy (B1213986) group. The formation of methyl α-D-glucoside from D-glucose is a well-established procedure, typically carried out by refluxing a solution of glucose in methanol with a catalytic amount of hydrochloric acid. orgsyn.org

A similar principle applies to the formation of methyl 2,3,4,6-tetramethyl-α-D-glucoside from this compound. The reaction proceeds via protonation of the anomeric hydroxyl group, followed by the loss of a water molecule to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by methanol on this intermediate from the α-face leads to the formation of the α-glycoside.

Alternatively, the synthesis can be approached by first preparing methyl α-D-glucoside from glucose and then methylating the remaining free hydroxyl groups. orgsyn.orglibretexts.org The methylation can be achieved using reagents like methyl sulfate (B86663) and sodium hydroxide (B78521). orgsyn.org Subsequent hydrolysis of the resulting pentamethylated glucoside under controlled acidic conditions can selectively cleave the anomeric methyl group to yield this compound. libretexts.org

Table 1: Synthesis of Methyl Glycosides
Starting MaterialReagentsProductReference
D-GlucoseMethanol, Hydrochloric acidMethyl α-D-glucoside orgsyn.org
Methyl α-D-glucosideMethyl sulfate, Sodium hydroxideMethyl 2,3,4,6-tetra-O-methyl-α-D-glucoside orgsyn.org

Applications as a Building Block or Precursor in Synthetic Carbohydrate Chemistry

This compound serves as a valuable building block in synthetic carbohydrate chemistry due to its selectively protected hydroxyl groups. The presence of the free anomeric hydroxyl group allows for specific modifications at this position, while the methylated hydroxyls at other positions are unreactive under many conditions. This makes it a useful precursor for the synthesis of more complex carbohydrate structures. rroij.com

The primary utility of this compound in synthesis lies in the ability to perform regioselective reactions at the anomeric carbon. The anomeric hydroxyl group can be converted into a variety of other functional groups, such as halides or acetates, which can then serve as leaving groups in glycosylation reactions. This allows for the stereoselective formation of glycosidic bonds with other carbohydrate or non-carbohydrate molecules.

The principles of regioselective functionalization are central to modern carbohydrate synthesis. By employing protecting group strategies, specific hydroxyl groups on a sugar molecule can be selectively masked or exposed for reaction. In the case of this compound, the methyl groups act as permanent protecting groups, directing reactivity towards the anomeric center. The development of methods for regioselective dehydration of sugars without the need for extensive protecting group manipulations is an active area of research. chemrxiv.org

Carbohydrate conjugates, which are molecules where a carbohydrate is linked to another chemical entity such as a peptide, lipid, or small molecule drug, are of significant interest in medicinal chemistry. These conjugates can exhibit improved pharmacological properties, such as enhanced solubility, stability, and targeted delivery. nih.gov this compound can be a precursor to such conjugates by functionalizing the anomeric position to allow for coupling with the desired molecule.

Glycomimetics are molecules that mimic the structure and/or function of carbohydrates. nih.gov They are designed to interact with carbohydrate-binding proteins or enzymes and can have therapeutic applications as inhibitors or modulators of biological processes. The synthesis of glycomimetics often involves the use of modified carbohydrate building blocks. For example, a derivative of glucose, 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose, has been used in a Michael addition reaction to create a novel thiodisaccharide, a type of glycomimetic. nih.gov While this example does not directly use this compound, it illustrates the principle of using protected glucose derivatives to build complex glycomimetic structures. The unique reactivity of the anomeric center in this compound makes it a potential precursor for the synthesis of various glycomimetics.

Future Directions and Emerging Research Avenues

Advancements in Micro-Scale Methylation Analysis Techniques

The drive towards analyzing increasingly smaller sample sizes has spurred significant innovation in methylation analysis. Traditional methods often require substantial amounts of carbohydrate material, limiting their application in many biological contexts. Modern advancements are focused on miniaturization and enhanced sensitivity, allowing for the detailed structural analysis of glycans from limited sources.

One key development is the adaptation of permethylation reactions to microplate formats. These methods utilize 96-well plates, enabling the simultaneous processing of numerous samples. acs.org This approach not only increases throughput but also significantly reduces the required sample volume. The use of solid-phase extraction (SPE) with materials like C18-packed tips for the purification of permethylated glycans has further streamlined these micro-scale protocols, making them more accessible and rapid. acs.org A complete permethylation of a 96-well plate of released glycan samples can now be achieved in under an hour. acs.org

Furthermore, the analytical finish of these micro-scale methods has seen remarkable improvements. Capillary gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful tool for separating and identifying the partially methylated alditol acetates derived from the hydrolysis of permethylated oligosaccharides. The use of capillary columns provides superior resolution, allowing for the separation of a wide array of potential derivatives. nih.gov When coupled with chemical ionization and mass fragmentography, the sensitivity and selectivity of detection are greatly enhanced, making it possible to analyze samples in the picomole range (100- to 500-pmol). nih.gov These advancements are critical for the detailed structural characterization of N-glycosidically linked glycoprotein (B1211001) oligosaccharides, where sample availability is often the primary bottleneck.

Integration with High-Throughput Glycomics Approaches

The burgeoning field of glycomics, which aims to comprehensively study the entire complement of sugars in an organism, demands analytical methods that are both rapid and capable of handling large sample sets. The integration of methylation analysis, and by extension the analysis of 2,3,4,6-Tetramethyl-D-glucose, into high-throughput (HTP) workflows is a critical area of development.

Automated liquid handling robots are at the forefront of this integration, enabling the semi-automated and high-throughput permethylation of N- and O-glycans. ludger.com These systems can perform the derivatization and subsequent purification steps in a 96-well plate format, minimizing manual intervention and improving reproducibility. ludger.comnih.gov This automation is a key component of larger HTP glycomics workflows that encompass everything from sample preparation to final analysis. ludger.com

For the final analytical step in these HTP pipelines, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has become a dominant technique. ludger.comcreative-biolabs.com Permethylation is crucial for this analysis as it enhances the ionization efficiency of glycans and stabilizes sialic acids, leading to stronger signals and more reliable data. ludger.comresearchgate.net The rapid nature of MALDI-TOF-MS allows for the analysis of hundreds of samples per day, a significant increase in throughput compared to traditional chromatographic methods. ludger.com

Ultra-High-Performance Liquid Chromatography (UHPLC) with fluorescence detection is another powerful platform for HTP glycomic analysis. creative-biolabs.comresearchgate.net While often used for the analysis of fluorescently labeled glycans, it can also be used to analyze permethylated glycans, providing excellent resolution and quantitative accuracy. The combination of automated sample preparation and rapid analytical techniques like MALDI-TOF-MS and UHPLC is paving the way for large-scale glycomic studies, such as in biomarker discovery and the quality control of biopharmaceuticals. nih.gov

Computational Chemistry Approaches for Conformation and Reactivity Predictions

In parallel with experimental advances, computational chemistry is providing unprecedented insights into the structure and behavior of this compound and related methylated carbohydrates. These theoretical approaches can predict molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov Studies have employed DFT calculations to explore the conformation of reactive intermediates, such as the tetra-O-methyl-D-glucopyranosyl oxacarbenium ion. nih.gov These calculations have revealed the existence of multiple low-energy conformations, suggesting a "two-conformer hypothesis" for these species. nih.gov Understanding the conformational landscape of these intermediates is crucial for predicting the stereochemical outcome of glycosylation reactions.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. diva-portal.orgacs.org Researchers have used MD simulations to investigate the influence of O-methylation on the conformation of glucopyranosides in solution. diva-portal.orgacs.org These studies can provide detailed information about the preferred torsion angles and the effects of solvation on molecular structure. The insights gained from these simulations can be validated against experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. diva-portal.orgacs.org

Computational methods are also being used to predict the reactivity of methylated sugars. Theoretical studies on the mutarotation of this compound in various solvents have been performed to understand the reaction mechanisms and the role of catalysts. researchgate.net These computational approaches, in conjunction with experimental data, provide a more complete picture of the chemical behavior of this important compound.

Development of Novel Analytical Probes and Detection Methods

The development of new analytical probes and detection methods is expanding the toolkit for studying methylated carbohydrates and the broader processes they are involved in. While not always directly targeting this compound, these innovations have significant implications for the field.

One exciting area is the use of gold nanoparticles (AuNPs) for the colorimetric detection of methylation. acs.org In one application, DNA-modified AuNPs are used to assay the activity of methyltransferase enzymes. The methylation state of the DNA affects its interaction with a restriction enzyme, which in turn controls the aggregation of the AuNPs and produces a visible color change. acs.org While focused on DNA methylation, the principles of this technology could potentially be adapted for the detection of other methylated biomolecules.

Fluorescent sensors based on boronic acids are another promising development. acs.org These sensors can reversibly bind to the diol groups present in sugars, leading to a change in their fluorescent properties. This allows for the sensitive detection of glucose and other saccharides. acs.org While these sensors target hydroxyl groups, the development of probes that can selectively recognize methylated hydroxyl groups could open up new avenues for in situ imaging and quantification of methylated carbohydrates.

The continuous evolution of microarray technologies is also noteworthy. cd-genomics.com High-density methylation arrays are now capable of simultaneously assessing the methylation status of hundreds of thousands of specific sites in the genome. cd-genomics.com Although currently applied to DNA methylation, the development of similar array-based technologies for the high-throughput analysis of glycan methylation patterns could revolutionize glycomics research.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C10H20O6PubChem nih.govnih.gov
Molecular Weight 236.26 g/mol PubChem nih.govnih.gov
IUPAC Name (3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-olPubChem nih.gov
CAS Number 7506-68-5ChemicalBook chemicalbook.com
Appearance White to off-white crystalline solidNot explicitly stated in search results
Solubility Soluble in organic solvents (e.g., methanol (B129727), ethanol), less soluble in waterNot explicitly stated in search results

Q & A

Q. Quality Control Methodology

  • HRMS (ESI-TOF) : Confirms molecular mass (e.g., m/z 1323.5601 for porphyrin 62 ) with <5 ppm error .
  • UV/Vis Spectroscopy : Characterizes chromophores (e.g., Soret band at 418 nm for glyco-porphyrins) .
  • NMR (1H/13C) : Assigns anomeric configurations (α/β) and confirms methyl group positions .

How do computational studies enhance the synthesis of methylated glucose derivatives?

Advanced Methodology
Density functional theory (DFT/B3LYP) models reaction pathways, such as deacetylation of β-D-glucose pentaacetate. Simulations predict transition states and activation energies, guiding experimental optimization. For example, computational data revealed that axial C1-OAc cleavage is favored over equatorial due to hyperconjugative stabilization, informing selective deprotection strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.